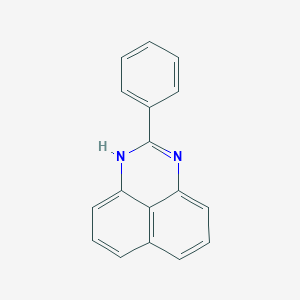
2-phenyl-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-1H-perimidine is a useful research compound. Its molecular formula is C17H12N2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 657187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have highlighted the potential of 2-phenyl-1H-perimidine derivatives in antitumor therapies. For instance, a series of vanadium(II) complexes with perimidine ligands were synthesized and evaluated for their antitumor properties. These complexes demonstrated significant cytotoxic effects against various cancer cell lines, indicating the promising role of perimidines in cancer treatment .
Anti-inflammatory Properties
Research has shown that certain perimidine derivatives exhibit notable anti-inflammatory activity. Specifically, compounds derived from this compound were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs, suggesting their potential as therapeutic agents .
Organic Synthesis
Synthesis of Novel Compounds
this compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its unique electronic properties make it an excellent nucleophilic synthon for reactions with electrophiles such as alkynes and chalcones. This has led to the development of new classes of compounds, including 1,3-diazapyrenes through peri-annulation reactions .
Case Study: Reaction with Pyrimidines
A notable application involves the reaction of this compound with 5-alkynylpyrimidines under acidic conditions. This reaction yields 7-formyl-1,3-diazapyrenes, which have been characterized using various spectroscopic techniques. The ability to selectively install functional groups at specific positions enhances the synthetic utility of perimidines in complex organic synthesis .
Material Science Applications
Dyes and Pigments
Perimidines are also utilized in the dye industry due to their vibrant colors and stability. For example, solvent black 3 is a notable dye derived from perimidine structures, showcasing their applicability in industrial settings .
Hybrid Materials
Recent advancements have explored the incorporation of perimidine derivatives into organic-inorganic hybrid materials. These materials exhibit enhanced properties such as improved thermal stability and conductivity, making them suitable for applications in electronics and sensors .
Data Tables
Propriétés
Numéro CAS |
15666-84-9 |
|---|---|
Formule moléculaire |
C17H12N2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-phenyl-1H-perimidine |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)17-18-14-10-4-8-12-9-5-11-15(19-17)16(12)14/h1-11H,(H,18,19) |
Clé InChI |
KXLJLJJNISGKPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















